molecular formula C6H5Cl2N3OS B8596090 4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime

4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime

Cat. No. B8596090
M. Wt: 238.09 g/mol
InChI Key: QNDOJFRYZPCHJA-UHFFFAOYSA-N
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Patent
US07479558B2

Procedure details

To 4,6-dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime (2.38 g, 10 mmol) was added SOCl2 (21.8 mL, 0.30 mol) slowly at room temperature. The solution was then heated at 75° C. for about 3 hours before it was concentrated under vacuum. The residue SOCl2 was removed by evaporation with toluene (5 mL) under vacuum. The resulting solid was washed with EtOH/H2O (10 mL, 1:1) to afford 4,6-dichloro-2-(methylthio)-5-pyrimidinecarbonitrile (2.04 g, 93%). LC-MS m/z 220 (M+H)+1.99 minute; 1H-NMR (CDCl3) δ 2.64(3 H).
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
21.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=[N:9]O)=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1.O=S(Cl)Cl>>[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1C=NO)Cl)SC
Name
Quantity
21.8 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue SOCl2 was removed by evaporation with toluene (5 mL) under vacuum
WASH
Type
WASH
Details
The resulting solid was washed with EtOH/H2O (10 mL, 1:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C#N)Cl)SC
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.